molecular formula C13H8BrNO B3056876 2-bromoacridone CAS No. 7497-54-3

2-bromoacridone

Cat. No.: B3056876
CAS No.: 7497-54-3
M. Wt: 274.11 g/mol
InChI Key: DKFRCJAPAAFCQF-UHFFFAOYSA-N
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Description

2-Bromoacridone is a brominated derivative of acridone, a nitrogen-containing heterocyclic compound. Acridone derivatives are known for their broad range of biological activities, including antitumor, antiviral, and antimicrobial properties

Scientific Research Applications

2-Bromoacridone has a wide range of applications in scientific research:

Mechanism of Action

DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .

Future Directions

Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Tuning the peripheral groups on carbazole, even without changing donor distortion, proved to be a practical strategy for enhancing TADF efficiencies while maintaining color purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoacridone typically involves the bromination of acridone. One common method is the direct bromination of acridone using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacridone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridone derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

    Acridone: The parent compound of 2-bromoacridone, known for its biological activities.

    2-Chloroacridone: A chlorinated derivative with similar properties but different reactivity.

    9(10H)-Acridinone: Another acridone derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRCJAPAAFCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331296
Record name 2-bromo-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-54-3
Record name NSC406617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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